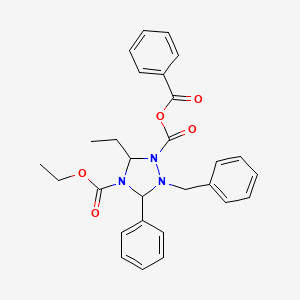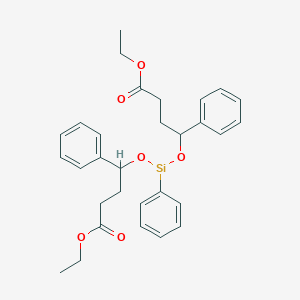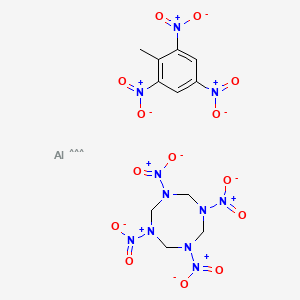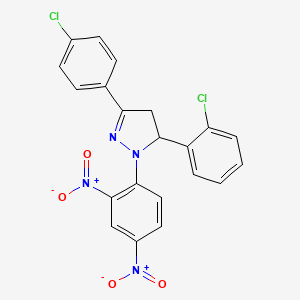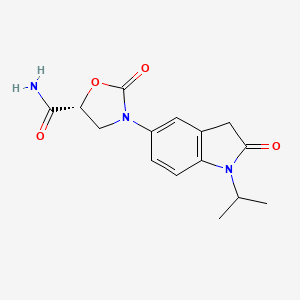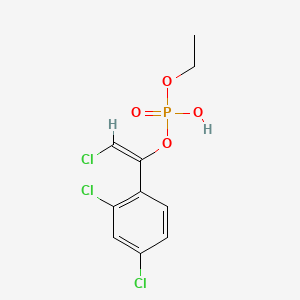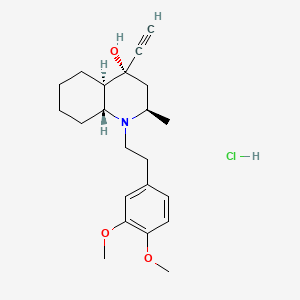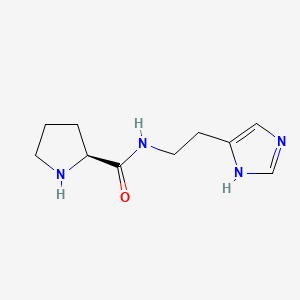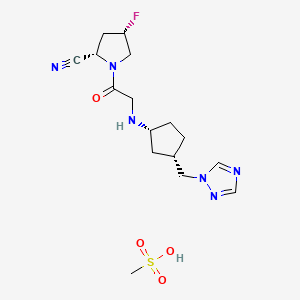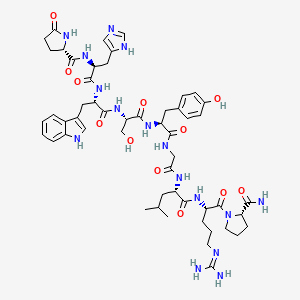
Iejimalide C free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iejimalide C free acid is a 24-membered macrolide compound isolated from the tunicate Eudistoma cf. rigida. It exhibits potent cytotoxicity in vitro and antitumor activity in vivo. The molecular formula of this compound is C40H58N2O10S, and it has a molecular weight of 758.961 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of Iejimalide C involves several key steps, including palladium-mediated alkylation, ring-closing metathesis (RCM), and peptide coupling. The synthesis begins with the preparation of various fragments using traditional organic synthesis methods. These fragments are then assembled using peptide coupling, Suzuki coupling, esterification, and RCM to form the macrocycle .
Industrial Production Methods: Industrial production methods for Iejimalide C free acid are not well-documented, likely due to the complexity of its synthesis and the challenges associated with large-scale production. The synthesis of such complex macrolides typically requires specialized equipment and conditions, making industrial production a challenging endeavor.
化学反应分析
Types of Reactions: Iejimalide C free acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, diethyl zinc, and Grubbs II catalyst for RCM. Reaction conditions often involve specific temperatures, solvents, and protective groups to ensure the desired transformations occur without decomposing the macrocycle .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications.
科学研究应用
Iejimalide C free acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of vacuolar-type H±ATPases (V-ATPases), which are essential for maintaining intracellular pH and are attractive therapeutic targets for cancer treatment . This compound induces actin disorganization in cells, making it a valuable tool for studying cytoskeletal dynamics and cellular processes .
作用机制
The primary mechanism of action of Iejimalide C free acid involves the inhibition of V-ATPases. By binding to a site similar to the bafilomycin-binding site, this compound disrupts the function of these proton pumps, leading to the disappearance of acidic organelles and actin reorganization in cells . This disruption of pH homeostasis is likely responsible for its cytotoxic and antitumor effects.
相似化合物的比较
Iejimalide C free acid is part of a family of macrolides known as Iejimalides, which include Iejimalides A, B, and D. These compounds share similar structures and biological activities but differ in their specific functional groups and potency. Iejimalide C and D, which are sulfonylated derivatives of Iejimalide A and B, respectively, exhibit more potent antitumor activity . Other similar compounds include bafilomycin and concanamycin, which also inhibit V-ATPases but differ in their chemical structures and binding sites .
Conclusion
This compound is a complex macrolide with significant potential in scientific research and therapeutic applications. Its potent inhibition of V-ATPases and ability to induce actin disorganization make it a valuable tool for studying cellular processes and developing anticancer therapies. Despite the challenges associated with its synthesis and industrial production, this compound remains a compound of great interest in the fields of chemistry, biology, and medicine.
属性
CAS 编号 |
708203-73-0 |
|---|---|
分子式 |
C40H58N2O10S |
分子量 |
759.0 g/mol |
IUPAC 名称 |
[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21-tetramethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H58N2O10S/c1-29-13-11-17-35(49-7)16-10-9-15-33(5)39(52-38(44)24-22-30(2)19-20-31(3)25-36(50-8)18-12-14-29)34(6)23-21-32(4)26-41-40(45)37(42-28-43)27-51-53(46,47)48/h9-10,12-16,19-25,28,30,33,35-37,39H,11,17-18,26-27H2,1-8H3,(H,41,45)(H,42,43)(H,46,47,48)/b14-12+,15-9+,16-10+,20-19+,24-22+,29-13-,31-25+,32-21+,34-23+/t30-,33+,35-,36+,37+,39+/m1/s1 |
InChI 键 |
AFBHYGZBQNWUPX-MDFWTKNVSA-N |
手性 SMILES |
C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C1)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C |
规范 SMILES |
CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


